{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine
Overview
Description
{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine, commonly known as PPSA, is a small molecule compound. It belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Molecular Structure Analysis
The molecular weight of this compound is 317.41 . Its IUPAC name is 4-{[2-(3-pyridinyl)-1-piperidinyl]sulfonyl}aniline . The InChI code is 1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2 .Physical and Chemical Properties Analysis
The physical form of this compound is solid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Redox-Activated Amines in Bond Formation
Redox-activated primary amine derivatives, related to the structure of interest, have been used in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach offers broad substrate scope, high chemoselectivity, and mild conditions, showcasing potential in synthesizing complex molecular scaffolds and (E)-alkenes from vinyl phenyl sulfones, highlighting the versatility of pyridine-containing compounds in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).
Pharmaceutical Solvates and Crystal Structure
Sulfonamides, closely related to the target compound, exhibit a wide range of pharmacological activities. Studies have shown that sulfamethazine, a sulfonamide, forms solvates with pyridine, affecting its physicochemical properties and stability. This research underscores the importance of solvates in drug development, revealing how pyridine interactions contribute to the physicochemical characteristics of pharmaceuticals (Patel & Purohit, 2017).
Magnetically Separable Catalysts
Compounds incorporating pyridin-3-yl groups have been utilized in the development of magnetically separable graphene oxide anchored sulfonic acid catalysts. These catalysts demonstrate high efficiency and reusability in the synthesis of complex organic compounds, indicating the role of pyridine derivatives in enhancing catalytic performance and environmental sustainability (Zhang et al., 2016).
Intramolecular Charge-Transfer Enhancement
Pyridine and its derivatives have been integrated into push-pull systems for intramolecular charge-transfer enhancement. Such systems, when incorporated into materials with restricted geometry, exhibit significant organization and protonation changes, impacting optical properties. This application illustrates the potential of pyridine-containing compounds in developing advanced optical materials with tailored properties (Melánová et al., 2014).
Anticancer Agents
Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural similarities with the compound of interest, has explored their potential as anticancer agents. This study exemplifies the ongoing efforts to leverage the unique properties of pyridine derivatives in designing compounds with significant biological activity, including targeting cancer cells (Redda & Gangapuram, 2007).
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by 4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine. Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp3a4, suggesting that this compound may also be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity, suggesting that this compound may also have potential anticancer effects .
Properties
IUPAC Name |
4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAINMIHJGKNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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